Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0) is a highly stable, distillable acetal-protected phosphonate utilized primarily as a precursor for Horner-Wadsworth-Emmons (HWE) olefinations and two-carbon homologations[1]. Functioning as a protected surrogate for the highly reactive diethyl formylmethylphosphonate (diethyl (2-oxoethyl)phosphonate), this compound provides a reliable source of an electrophilic aldehyde equivalent. In industrial and advanced laboratory synthesis, it is prized for its ability to directly install α,β-unsaturated aldehyde functionalities onto existing aldehydes or ketones, bypassing the multi-step reduction-oxidation sequences required by traditional ester- or nitrile-bearing phosphonates[1]. Its robust shelf life and compatibility with in situ deprotection protocols make it a critical building block for the synthesis of complex polyenes, pharmaceuticals, and specialized fine chemicals.
Procurement substitution with the unprotected parent compound, diethyl formylmethylphosphonate, is practically unfeasible due to the free aldehyde's extreme propensity for self-condensation, polymerization, and degradation during storage [2]. Furthermore, the free aldehyde exhibits high aqueous solubility, making it notoriously difficult to extract and isolate without significant yield losses or concurrent hydrolysis of the phosphonate ethyl esters [1]. Conversely, substituting with standard HWE reagents like triethyl phosphonoacetate (TEPA) forces chemists to adopt a three-step homologation sequence—involving hazardous reducing agents (e.g., DIBAL-H) and subsequent re-oxidation—to achieve the same α,β-unsaturated aldehyde end product [1]. Procuring the acetal-protected Diethyl (2,2-diethoxyethyl)phosphonate ensures long-term reagent stability while streamlining synthetic workflows into a highly efficient one- or two-step process.
Diethyl formylmethylphosphonate (the free aldehyde) is highly unstable, rapidly undergoing self-condensation and polymerization, which precludes long-term commercial storage and reliable off-the-shelf use [2]. In contrast, Diethyl (2,2-diethoxyethyl)phosphonate is a stable, distillable liquid (boiling point ~128–130 °C at 2 mbar) that can be stored for extended periods without degradation[1]. When required, the acetal is quantitatively deprotected via mild acid hydrolysis to yield the reactive aldehyde in situ, completely bypassing the degradation issues of the unprotected analog [2].
| Evidence Dimension | Storage stability and structural integrity |
| Target Compound Data | Stable indefinitely under standard storage conditions; distillable without decomposition at 128–130 °C (2 mbar). |
| Comparator Or Baseline | Diethyl formylmethylphosphonate (Free Aldehyde) (Rapid self-condensation; non-storable as a pure commercial reagent). |
| Quantified Difference | Shifts shelf-life from days/hours (unprotected) to months/years (acetal-protected). |
| Conditions | Standard ambient or refrigerated storage; distillation under reduced pressure. |
Eliminates the financial waste and irreproducibility associated with degrading aldehyde stocks, ensuring a reliable reagent supply for scale-up.
Traditional synthesis of α,β-unsaturated aldehydes using standard HWE reagents like triethyl phosphonoacetate (TEPA) requires a mandatory three-step sequence: condensation to an ester, reduction to an alcohol, and oxidation to the aldehyde [1]. By utilizing Diethyl (2,2-diethoxyethyl)phosphonate—either via its dimethylhydrazone or imine derivatives—the homologation is reduced to a robust two-step or even one-pot condensation-deprotection cycle [1]. This streamlined approach delivers overall isolated yields of 71% to 86% for the final α,β-unsaturated aldehydes, completely eliminating the need for intermediate isolations and hazardous redox reagents [1].
| Evidence Dimension | Synthetic step count and overall yield |
| Target Compound Data | 2 steps (condensation and deprotection); 71–86% overall yield. |
| Comparator Or Baseline | Triethyl phosphonoacetate (TEPA) (3 steps: condensation, reduction, oxidation). |
| Quantified Difference | Eliminates 1–2 synthetic steps and avoids the use of hydride reducing agents and stoichiometric oxidants. |
| Conditions | Biphasic deprotection/condensation vs. standard multi-step redox conditions. |
Drastically reduces labor, hazardous chemical usage, and process time, lowering the overall cost of goods in pharmaceutical and fine chemical manufacturing.
The unprotected diethyl formylmethylphosphonate is highly water-soluble, making it exceptionally difficult to extract from aqueous solutions without incurring severe yield losses or partial hydrolysis of the phosphonate esters [1]. Diethyl (2,2-diethoxyethyl)phosphonate solves this process bottleneck. By employing the acetal in a biphasic system (e.g., aqueous acid and an organic solvent like petroleum ether), the reactive aldehyde is generated in situ and immediately trapped or migrated into the organic phase [1]. This method maintains high mass recovery and avoids the tedious, low-yielding isolation of the free polar aldehyde [1].
| Evidence Dimension | Process recovery and extraction efficiency |
| Target Compound Data | High recovery via in situ biphasic trapping (overall yields >71%). |
| Comparator Or Baseline | Diethyl formylmethylphosphonate (Free Aldehyde) (High aqueous retention and ester hydrolysis during extraction). |
| Quantified Difference | Prevents mass loss to the aqueous phase and eliminates hydrolytic degradation of the phosphonate ester. |
| Conditions | Biphasic aqueous/organic reaction conditions vs. direct aqueous extraction of the free aldehyde. |
Maximizes material recovery and processability, making it highly suitable for large-scale industrial workflows where complex extractions are economically prohibitive.
Ideal for the rapid synthesis of α,β-unsaturated aldehydes in pharmaceutical intermediate manufacturing, bypassing the need for multi-step reduction/oxidation sequences required by TEPA[1].
Procurement is highly recommended for generating semicyclic double bonds in medicinal chemistry (e.g., Ras/Raf interaction effectors), where the in situ generated imine derivatives prevent unwanted self-condensation during formylolefination [2].
Essential for cascade reactions and modified Friedländer quinoline syntheses, where a controlled, slow release of the highly reactive formylmethylphosphonate is required to prevent side reactions and polymerization [3].
Irritant